molecular formula C8H10N2O B14564060 1-Imidazol-1-yl-3-methylbut-2-en-1-one CAS No. 61985-22-6

1-Imidazol-1-yl-3-methylbut-2-en-1-one

Cat. No.: B14564060
CAS No.: 61985-22-6
M. Wt: 150.18 g/mol
InChI Key: NPRCFJRDKXXYIL-UHFFFAOYSA-N
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Description

1-Imidazol-1-yl-3-methylbut-2-en-1-one is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1-Imidazol-1-yl-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another approach involves the reaction of glyoxal and ammonia, which forms the imidazole ring, followed by further functionalization to introduce the methylbutenone group .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

1-Imidazol-1-yl-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted imidazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-Imidazol-1-yl-3-methylbut-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Imidazol-1-yl-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

1-Imidazol-1-yl-3-methylbut-2-en-1-one can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other imidazole derivatives.

Properties

CAS No.

61985-22-6

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-imidazol-1-yl-3-methylbut-2-en-1-one

InChI

InChI=1S/C8H10N2O/c1-7(2)5-8(11)10-4-3-9-6-10/h3-6H,1-2H3

InChI Key

NPRCFJRDKXXYIL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1C=CN=C1)C

Origin of Product

United States

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